Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate
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Overview
Description
Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate is a complex organic compound that belongs to the pyridine family. It is characterized by the presence of a benzyloxy group, a chlorosulfonyl group, and a carboxylate ester group attached to a pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate typically involves multiple steps. One common method starts with the functionalization of a pyridine derivative. The benzyloxy group can be introduced through a nucleophilic substitution reaction, while the chlorosulfonyl group is often added via sulfonylation reactions using chlorosulfonic acid or its derivatives. The carboxylate ester group is usually formed through esterification reactions involving methanol and a suitable carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The benzyloxy and chlorosulfonyl groups can be substituted with other nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy and chlorosulfonyl groups can participate in various binding interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations that produce active metabolites, which can further modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromopyridine-2-carboxylate: This compound shares the pyridine core and carboxylate ester group but differs in the presence of a bromine atom instead of the benzyloxy and chlorosulfonyl groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar pyridine-based structure and are used in various pharmaceutical applications.
Uniqueness
Methyl 4-(benzyloxy)-6-(chlorosulfonyl)pyridine-2-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both benzyloxy and chlorosulfonyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C14H12ClNO5S |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
methyl 6-chlorosulfonyl-4-phenylmethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C14H12ClNO5S/c1-20-14(17)12-7-11(8-13(16-12)22(15,18)19)21-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
GYWFNNABHMZCHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)OCC2=CC=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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